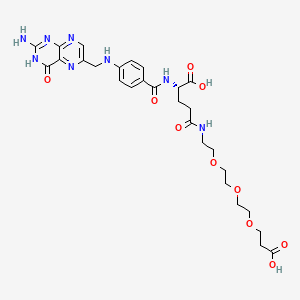

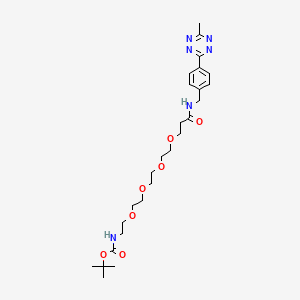

Folate-PEG3-C2-acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Folate-PEG3-C2-acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is an acid fragment of Folate-PEG3-NHS ester and is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules . This compound combines folic acid with a PEG linker, which allows it to target folate receptors that are overexpressed on the surface of certain cells, including many cancer cells .

Méthodes De Préparation

The synthesis of Folate-PEG3-C2-acid involves several steps. One common method is the W1/O/W2 technique, which is used to synthesize folate-functionalized nanoparticles . The process involves the following steps:

Preparation of the organic phase: Dissolve the folate-PEG3-NHS ester in an organic solvent.

Emulsification: Add the organic phase to an aqueous phase containing a surfactant, followed by sonication to form an emulsion.

Solvent evaporation: Remove the organic solvent under reduced pressure to form nanoparticles.

Purification: Purify the nanoparticles using techniques such as dialysis or centrifugation.

Industrial production methods may involve scaling up these processes and optimizing reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Folate-PEG3-C2-acid undergoes various chemical reactions, including:

Substitution reactions: The compound can react with nucleophiles to form new bonds. For example, it can react with amines to form amide bonds.

Oxidation and reduction reactions: These reactions can modify the functional groups on the compound, affecting its reactivity and stability.

Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Folate-PEG3-C2-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:

Targeted drug delivery: The compound is used to deliver therapeutic agents directly to cancer cells by targeting folate receptors, enhancing treatment efficacy while reducing harm to healthy cells.

Advanced imaging and diagnostics: This compound is used in the development of imaging systems that precisely locate and track disease progression.

Receptor quantification: The compound is used to quantify folate receptors on cell surfaces, providing insights into cellular behaviors and disease states.

Nanoparticle synthesis: It is used to synthesize folate-functionalized nanoparticles for various biomedical applications, including drug delivery and imaging.

Mécanisme D'action

Folate-PEG3-C2-acid exerts its effects by targeting folate receptors that are overexpressed on the surface of certain cells, including many cancer cells . The folate receptor has a high affinity for folic acid, allowing the compound to bind specifically to these receptors. Once bound, the compound can be internalized by the cell through receptor-mediated endocytosis, delivering therapeutic agents or imaging probes directly to the target cells .

Comparaison Avec Des Composés Similaires

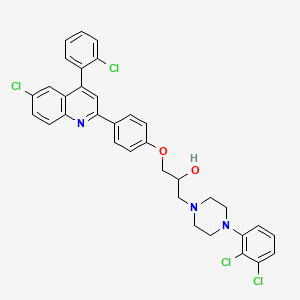

Folate-PEG3-C2-acid is unique due to its combination of folic acid and a PEG linker, which allows it to target folate receptors with high specificity . Similar compounds include:

Methotrexate: An antifolate drug used in cancer chemotherapy.

Raltitrexed: Another antifolate used in cancer treatment.

Pemetrexed: A multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

These compounds share the ability to target folate receptors but differ in their specific structures and mechanisms of action.

Propriétés

Formule moléculaire |

C28H36N8O10 |

|---|---|

Poids moléculaire |

644.6 g/mol |

Nom IUPAC |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C28H36N8O10/c29-28-35-24-23(26(41)36-28)33-19(16-32-24)15-31-18-3-1-17(2-4-18)25(40)34-20(27(42)43)5-6-21(37)30-8-10-45-12-14-46-13-11-44-9-7-22(38)39/h1-4,16,20,31H,5-15H2,(H,30,37)(H,34,40)(H,38,39)(H,42,43)(H3,29,32,35,36,41)/t20-/m0/s1 |

Clé InChI |

ZRMDXRKPSYWJMC-FQEVSTJZSA-N |

SMILES isomérique |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

SMILES canonique |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[99mTc]Tc-6 C1](/img/structure/B15138052.png)

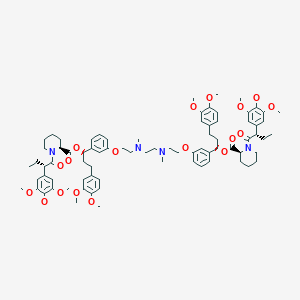

![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)

![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)